Carbendazim is a broad-spectrum fungicide widely used in scientific research for controlling fungal diseases in plants. Its systemic properties allow for uptake by the plant and translocation throughout its tissues, providing protection against a variety of fungal pathogens []. Here's a closer look at its applications in scientific research:
Researchers utilize carbendazim to study the mechanisms by which fungal pathogens infect plants. By applying carbendazim at specific stages of infection, scientists can observe how it disrupts fungal growth and development, providing insights into the essential processes for fungal pathogenesis [].
Carbendazim can be a valuable tool in exploring plant defense mechanisms against fungal pathogens. When applied, it can trigger defense responses in plants, leading to the production of antifungal compounds and the activation of defense genes. Studying these responses helps researchers understand how plants resist fungal infections [].
Scientific research explores the potential of carbendazim to induce systemic acquired resistance (SAR) in plants. SAR is a phenomenon where a plant exposed to one pathogen becomes more resistant to a broader range of fungal diseases. Studying the effects of carbendazim on SAR can contribute to developing strategies for enhancing plant immunity [].
Carbendazim, chemically known as methyl benzimidazol-2-ylcarbamate, is a systemic fungicide belonging to the benzimidazole class. It is primarily utilized in agriculture for controlling a variety of fungal diseases affecting crops such as pulses and macadamias, and it also serves as a timber treatment fungicide. Carbendazim appears as a light gray or beige powder and is characterized by its low solubility in water (less than 1 mg/mL) and a melting point between 576°F and 585°F, where it decomposes rather than melts . The compound has been identified as having potential health risks, including reproductive toxicity and mutagenicity, leading to regulatory scrutiny in various countries .
Carbendazim acts by inhibiting microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a crucial role in cell division and growth []. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing them from forming properly. This disrupts fungal cell division and ultimately leads to fungal death [].
Carbendazim can be synthesized through various methods, including:
These synthetic routes highlight the compound's reliance on specific chemical precursors and conditions to achieve the desired product.
The primary applications of carbendazim include:
Research has demonstrated that carbendazim interacts with various biological systems:
Carbendazim shares structural similarities with other compounds within the benzimidazole class. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Thiabendazole | Benzimidazole derivative | Broader spectrum against nematodes |
Benomyl | Benzimidazole derivative | Pro-drug that converts to carbendazim |
Oxycarboxin | Benzimidazole derivative | Primarily used against soil-borne fungi |
Probenecid | Non-fungicidal benzimidazole derivative | Used primarily in medicine for gout |
Carbendazim stands out due to its specific application as a systemic fungicide and its unique metabolic pathways compared to these similar compounds. Its classification as an endocrine disruptor further distinguishes its safety profile from others within the same chemical class .
Carbendazim is a systemic benzimidazole carbamate fungicide with the molecular formula C9H9N3O2 and a molecular weight of 191.19 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 10605-21-7 and has the EINECS number 234-232-0 [1] [2]. The International Union of Pure and Applied Chemistry name for carbendazim is methyl benzimidazol-2-ylcarbamate, while the Chemical Abstracts name is methyl 1H-benzimidazol-2-ylcarbamate [1] [4].
The molecular structure consists of a benzimidazole ring system substituted at the 2-position with a methyl carbamate group [1] [5]. The compound features a fused bicyclic aromatic system containing nitrogen atoms at positions 1 and 3 of the imidazole ring, with the carbamate functional group providing the primary site for biological activity [5]. The InChI key for carbendazim is TWFZGCMQGLPBSX-UHFFFAOYSA-N, which provides a unique identifier for the chemical structure [1] [3].
Carbendazim exhibits high thermal stability with a melting point ranging from 302 to 307 degrees Celsius, accompanied by decomposition [3] [5] [6]. The compound demonstrates significant thermal resistance, remaining stable at temperatures up to 295 degrees Celsius before decomposition occurs [5]. The estimated boiling point is approximately 326.92 degrees Celsius, though this value is theoretical due to thermal decomposition occurring before the boiling point is reached [3].
The compound presents as a white to light gray crystalline solid with negligible odor under standard conditions [7] [3] [5] [6]. The crystalline nature contributes significantly to its low aqueous solubility, as the high crystallinity represents a major factor in its water insolubility compared to its moderate lipophilicity [8]. Under ambient storage conditions, carbendazim maintains stability for 2 to 3 years when kept in dry conditions [5].
The solubility of carbendazim demonstrates significant pH-dependent characteristics due to its amphoteric nature [8]. In aqueous solutions at 24 degrees Celsius, the compound exhibits solubilities of 29 milligrams per liter at pH 4, 8 milligrams per liter at pH 7, and 7 milligrams per liter at pH 8 [5] [9]. This pH-dependent solubility behavior reflects the ionization characteristics of the compound, with increased solubility observed under acidic conditions due to protonation of the benzimidazole nitrogen [5] [9] [6].
The compound shows moderate solubility in organic solvents, with methanol providing the highest solubility at 480 milligrams per liter, followed by ethanol at 300 milligrams per liter [5] [10]. Dimethylformamide exhibits good solvating properties with a solubility of 5 grams per liter [5] [10]. Other organic solvents show varying degrees of solvation, including ethyl acetate at 135 milligrams per liter, dichloromethane at 68 milligrams per liter, and benzene at 36 milligrams per liter [5]. The compound demonstrates very low solubility in non-polar solvents such as hexane at 0.5 milligrams per liter [5].
The octanol-water partition coefficient demonstrates pH dependency, with log Kow values of 1.38 at pH 5, 1.51 at pH 7, and 1.49 at pH 9, all measured at 25 degrees Celsius [5]. Experimental determination yields a log Kow value of 1.49 [6], while computational methods estimate the value at 1.71 [8]. These values indicate moderate lipophilicity and suggest the compound can partition into both aqueous and lipid phases depending on environmental conditions.
Carbendazim exhibits very low volatility under ambient conditions. The vapor pressure at 20 degrees Celsius is 9.0 × 10⁻⁵ pascals, increasing to 1.5 × 10⁻⁴ pascals at 25 degrees Celsius [3] [5]. The Henry's law constant is 0.0036 pascals-cubic meters per mole at 25 degrees Celsius [6], indicating minimal tendency for volatilization from aqueous solutions.
The low vapor pressure characteristics classify carbendazim as having negligible volatility under normal environmental conditions [11]. The relative vapor density compared to air is 6.6, indicating that vapor, if formed, would be significantly denser than air [9]. The compound's volatility parameter of 3.6 × 10⁻³ pascals-cubic meters per mole at 24 degrees Celsius further confirms its low volatile nature [5].
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 244, 281, and 287 nanometers [10]. These absorption bands correspond to electronic transitions within the benzimidazole chromophore system, with the longest wavelength absorption being associated with the extended conjugation of the aromatic ring system. The spectroscopic data indicates strong UV absorption, which is relevant to the compound's photochemical behavior and environmental fate [10].
Infrared spectroscopy provides distinctive fingerprint characteristics for carbendazim identification and quantification. The most prominent spectral feature is the carbon-nitrogen double bond stretching vibration at 1630 wavenumbers, which is characteristic of the benzimidazole ring system [12]. Primary amine deformation bands appear in the range of 1580 to 1640 wavenumbers, consistent with the carbamate functional group [12]. Additional characteristic peaks occur at 509 wavenumbers and 1007 wavenumbers, which can be utilized for analytical identification and differentiation from related compounds [13] [12].
Mass spectrometry fragmentation patterns reveal the molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular weight [5]. The base peak appears at mass-to-charge ratio 159, resulting from loss of methanol from the carbamate group [5]. Significant fragment ions include mass-to-charge ratio 132, corresponding to the protonated benzimidazole moiety, and mass-to-charge ratio 118, representing further fragmentation of the ring system [5]. These fragmentation patterns provide definitive identification capabilities for analytical applications.
Carbendazim demonstrates significant stability toward hydrolysis under neutral and acidic conditions. At pH 5 and pH 7 at 22 degrees Celsius, the compound exhibits half-lives exceeding 350 days [5] [9]. Under neutral conditions, the compound forms stable solutions and shows minimal degradation over extended periods [5]. In acidic solutions, carbendazim forms water-soluble salts while maintaining structural integrity [5] [9].
However, hydrolytic stability decreases markedly under alkaline conditions. At pH 9 and 22 degrees Celsius, the half-life reduces to 22 days [5]. When the temperature increases to 25 degrees Celsius under the same alkaline conditions, the half-life extends to 54 days [5]. The primary hydrolytic pathway involves cleavage of the carbamate ester bond, yielding 2-aminobenzimidazole as the principal degradation product [14]. This hydrolytic instability under alkaline conditions has important implications for environmental fate and agricultural applications.
The compound exhibits amphoteric behavior with dissociation constants reflecting both basic and acidic properties. The primary dissociation constant (pKa) is 4.2 to 4.5, corresponding to protonation of the benzimidazole nitrogen [5] [9] [6]. A secondary pKa of 10.6 has been reported, corresponding to deprotonation of the carbamate nitrogen under highly alkaline conditions [8]. These ionization characteristics significantly influence solubility, partitioning behavior, and chemical reactivity across different pH ranges.
Carbendazim demonstrates remarkable photochemical stability under simulated environmental conditions. When exposed to ultraviolet radiation at pH 5, the compound remains stable for 166 hours under sterile conditions [5]. Direct photolysis requires high-energy ultraviolet-C radiation at 254 nanometers for significant degradation to occur [15]. Under ultraviolet-A radiation at 365 nanometers, direct photolysis is minimal, indicating stability under typical solar irradiation conditions [15].
The quantum efficiency for photodegradation under simulated sunlight conditions is approximately 10⁻⁴ degraded molecules per absorbed photon at pH 7 [16]. This low quantum efficiency demonstrates that carbendazim is relatively resistant to direct photolytic degradation under natural sunlight conditions. However, photodegradation can be significantly enhanced under alkaline conditions, with quantum efficiency reaching 3.1 × 10⁻³ at pH 9 under high-pressure mercury lamp irradiation [16].
Photodegradation pathways involve multiple transformation products. The primary photoproducts identified include 2-aminobenzimidazole, benzimidazole isocyanate, and monocarbomethoxy-guanidine, the latter resulting from cleavage of the benzimidazole ring system [16]. Advanced oxidation processes involving hydroxyl radicals, such as hydrogen peroxide combined with ultraviolet radiation, can significantly enhance degradation rates [17]. Under such conditions, carbendazim degradation efficiency can reach 85.50 percent after 360 minutes of irradiation [17].
The traditional synthesis of carbendazim relies on several well-established chemical pathways that have been refined over decades of industrial application. The most widely implemented approach utilizes the calcium cyanamide pathway, which represents the cornerstone of commercial carbendazim production [1]. This method involves the preparation of calcium cyanamide hydrogen from calcium cyanamide and water, followed by filtration to separate calcium hydroxide and residue. The resulting cyanamide solution is then reacted with methyl chloroformate in the presence of sodium hydroxide to form methyl cyanamide formate, which subsequently undergoes condensation with ortho-phenylenediamine to yield carbendazim [1].
The phosgene-methanol route represents another traditional approach, wherein phosgene reacts with methanol to produce methyl chloroformate [2] [3]. This intermediate is then utilized in the condensation reaction with ortho-phenylenediamine. The reaction proceeds through a two-step mechanism: first, the formation of methyl chloroformate according to the equation COCl₂ + CH₃OH → ClC(O)OCH₃ + HCl, followed by the cyclization reaction with ortho-phenylenediamine [4].
A direct condensation method has been developed that simplifies the traditional multi-step processes. This approach involves the direct reaction of cyanamide with methyl chloroformate and ortho-phenylenediamine under controlled conditions [5]. The process typically operates at temperatures between 90-110°C and achieves yields of 80-90%, representing a significant improvement in process efficiency compared to earlier methods.
The two-step amination-condensation process has emerged as a refined traditional approach [5]. This method involves initial amination where water, cyanamide, methyl chloroformate, and sodium hydroxide solution undergo reaction in an amination kettle, producing sodium cyanamide formate, water, and sodium chloride. The subsequent condensation step involves adding ortho-phenylenediamine and hydrochloric acid to facilitate the cyclization reaction, ultimately yielding carbendazim with typical yields ranging from 85-95%.
Traditional synthesis pathways generally operate under moderate temperature conditions (80-120°C) and employ established industrial equipment [6]. However, these methods often generate significant amounts of toxic waste, particularly calcium hydroxide and unreacted starting materials, presenting environmental and economic challenges for manufacturers.
Contemporary carbendazim production has been revolutionized through the implementation of advanced manufacturing technologies that address the limitations of traditional synthesis methods. The toluene-water two-phase solvent system represents a significant technological advancement [7]. This method utilizes a biphasic reaction medium that dramatically improves product appearance, yielding a bright white crystalline product with purity levels exceeding 99.8%. The system operates through simultaneous dropwise addition of concentrated hydrochloric acid and methyl cyanocarbamate cyclizing agent, achieving remarkable yields of 97.5% while maintaining superior product quality standards.
Microwave-assisted synthesis has emerged as a transformative technology in carbendazim production [8] [9]. This approach leverages microwave irradiation to enhance heating efficiency and reaction kinetics, reducing processing times from hours to minutes while maintaining high product purity. Microwave heating provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and improving reaction selectivity. The technology has demonstrated particular effectiveness in benzimidazole synthesis, with reaction times reduced from 6-8 hours to 15-60 minutes while achieving yields of 85-95% [10].
Continuous flow processing represents the pinnacle of modern manufacturing efficiency [11]. This technology enables uninterrupted production through the use of specialized reactor systems equipped with liquid alkali storage tanks, methyl chloroformate storage tanks, and integrated centrifugal separation units. The continuous flow approach provides superior process control, consistent product quality, and significantly reduced energy consumption compared to batch processing methods. Modern continuous flow systems incorporate automated monitoring and control systems that maintain optimal reaction conditions throughout the production cycle.
Automated control systems have been integrated into modern carbendazim manufacturing facilities to ensure consistent product quality and operational efficiency [6]. These systems utilize real-time monitoring of critical process parameters including temperature, pressure, pH, and reactant concentrations. Advanced process control algorithms automatically adjust operating conditions to maintain optimal synthesis conditions, resulting in improved yields (95-98%) and enhanced product purity (>99.5%).
The implementation of specialized equipment has further enhanced manufacturing capabilities [6]. Modern production facilities utilize reaction vessels capable of withstanding intense heat and pressure, advanced distillation units for efficient separation and purification, sophisticated mixing equipment for uniform reactant distribution, and automated packaging systems that ensure product integrity and regulatory compliance.
Quality control in carbendazim manufacturing encompasses a comprehensive suite of analytical methods and specifications designed to ensure product integrity and regulatory compliance. The primary quality parameter is carbendazim content, which must meet stringent specifications of ≥98.0% for technical grade material and ≥95.0% for formulated products [12] [13]. This parameter is determined using high-performance liquid chromatography with ultraviolet detection at 280 nanometers (HPLC-UV), providing detection limits as low as 0.01 μg/mL and excellent precision for quantitative analysis [14] [15].
Water content determination represents a critical quality control parameter, with specifications typically requiring ≤1.0% moisture content [13]. Karl Fischer titration serves as the standard analytical method for water determination, providing accurate measurements with detection limits of 0.1%. Excessive water content can lead to product degradation and reduced shelf life, making this parameter essential for quality assurance.
Particle size distribution analysis ensures proper physical characteristics for formulated products [12]. The standard specification requires ≥99% of material to pass through a 75 μm sieve, determined using wet sieve testing methods. This parameter directly impacts product suspensibility and biological efficacy, particularly in wettable powder formulations.
Chemical purity assessments include both acidity and alkalinity measurements, each specified at ≤0.5% calculated as sulfuric acid and sodium hydroxide equivalents, respectively [13]. These parameters are determined through acid-base titration methods with detection limits of 0.05%. Proper pH control is essential for product stability and prevents hydrolytic degradation during storage.
Suspensibility testing evaluates the performance characteristics of wettable powder formulations [13]. The standard specification requires ≥60% of the carbendazim content to remain in suspension after 30 minutes in CIPAC Standard Water C, determined using standardized CIPAC method MT 15.1. This parameter directly correlates with field application effectiveness and biological performance.
Advanced analytical methods have been developed for trace-level detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques enable detection limits as low as 0.1 parts per billion, utilizing multiple reaction monitoring with mass transitions at m/z 192/160 and 192/132 for carbendazim identification [17] [18]. These methods provide exceptional specificity and sensitivity for residue analysis applications.
The implementation of green chemistry principles in carbendazim synthesis represents a paradigm shift toward environmentally sustainable manufacturing practices. Waste prevention strategies have been developed to address the significant environmental burden of traditional synthesis methods [19]. Modern processes incorporate sodium chloride recovery systems that convert waste streams into valuable byproducts, achieving 75% waste reduction compared to conventional calcium cyanamide pathways [5]. This approach transforms previously problematic waste materials into commercially viable products, significantly improving the overall environmental footprint of carbendazim production.
Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product [20]. One-pot synthesis methodologies have been developed that eliminate intermediate isolation steps and reduce material losses. These approaches can achieve 60% atom efficiency improvements compared to multi-step traditional syntheses, while simultaneously reducing energy consumption and processing time.
Less hazardous synthesis approaches specifically target the elimination of phosgene from carbendazim production [20] [19]. Phosgene-free synthetic routes have been developed using alternative carbonylating agents and novel reaction pathways. Photochemical oxidation of chloroform to phosgene in continuous flow systems provides an in-situ approach that eliminates the need for phosgene storage and handling [21]. These methods reduce worker exposure risks and eliminate the potential for catastrophic releases associated with phosgene-based processes.
Safer solvent systems have been implemented to replace traditional organic solvents with more environmentally benign alternatives [19]. Water-based reaction systems and ionic liquid media have shown promising results in carbendazim synthesis, achieving lower volatile organic compound emissions while maintaining comparable reaction efficiency. Supercritical carbon dioxide has also been investigated as a green reaction medium, offering excellent solvating properties without environmental persistence.
Energy efficiency improvements represent a major focus of green chemistry initiatives [19]. Microwave-assisted synthesis provides 40% energy savings compared to conventional heating methods while reducing reaction times and improving product selectivity [22]. Continuous flow processing eliminates the energy-intensive heating and cooling cycles associated with batch processing, providing substantial energy efficiency gains.
Renewable feedstock utilization addresses the sustainability of starting materials used in carbendazim synthesis [20]. Research into bio-based precursors for ortho-phenylenediamine and other key intermediates has shown promising preliminary results. Biomass-derived reaction media, such as γ-valerolactone, have been successfully implemented in related benzimidazole syntheses, demonstrating the feasibility of renewable sourcing approaches.
Catalytic approaches focus on developing heterogeneous catalyst systems that can be easily separated and recycled [23] [24]. Supported metal catalysts on molecular sieve supports have demonstrated excellent performance in benzimidazole synthesis reactions, providing high selectivity while enabling catalyst recovery and reuse. These systems reduce the consumption of expensive metal catalysts and eliminate the need for complex separation procedures.
Nanotechnology applications have emerged as a promising green chemistry approach [25]. Nanocarbendazim formulations provide enhanced biological activity at reduced application rates, effectively reducing the environmental burden through decreased chemical usage. Polymeric nanoformulations using biodegradable carriers offer controlled release properties that minimize environmental exposure while maintaining efficacy.
Health Hazard;Environmental Hazard